molecular formula C25H25N3O2 B607963 HLM006474

HLM006474

Katalognummer: B607963
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: CYNZBLNMIJNBSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von HLM006474 beinhaltet die Hochskalierung des Synthesewegs, der im Labor verwendet wird. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig den Einsatz gefährlicher Reagenzien und Lösungsmittel zu minimieren. Das Endprodukt wird typischerweise mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von mindestens 95 % zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie DMSO oder Acetonitril unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten haben und werden häufig in weiteren Forschungsarbeiten verwendet, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die DNA-Bindungsaktivität des E2F4-Transkriptionsfaktors hemmt. Diese Hemmung führt zur Downregulation von E2F-Zielgenen, was zu einer reduzierten Zellproliferation und erhöhter Apoptose führt . Die Verbindung zielt spezifisch auf das E2F4/DP2-Heterodimer ab, verhindert, dass es an DNA bindet und die Transkription aktiviert . Dieser Mechanismus unterscheidet sich von traditionellen Chemotherapeutika wie Cisplatin und Doxorubicin, die Apoptose durch DNA-Schädigung induzieren .

Analyse Chemischer Reaktionen

Mechanism of Action: E2F Pathway Inhibition

HLM006474 binds E2F/DP heterodimers, blocking DNA interaction and destabilizing E2F4 protein . Key biochemical reactions include:

Table 2: E2F Inhibition Dynamics

ParameterValue (Mean ± SD)Cell LineSource
DNA-binding IC₅₀ (E2F4)29.8 µM ± 7.6A375 melanoma
Apoptosis induction40–60 µM (24-hour exposure)NSCLC/SCLC
E2F3 protein upregulation6–9 hours post-treatmentH1299/H292
  • Dose-Dependent Effects : At 40 µM, this compound reduced E2F4 DNA-binding activity by 50–75% within 9 hours . Prolonged exposure (>12 hours) triggered E2F4 protein degradation .

  • Paradoxical E2F3 Induction : Short-term treatment (3–9 hours) increased E2F3 mRNA and protein levels, enhancing paclitaxel sensitivity in lung cancer models .

Single-Agent Effects

  • Antiproliferative Activity : IC₅₀ values ranged from 15–75 µM across 17 lung cancer cell lines (SCLC and NSCLC) .

  • Apoptosis Induction :

    • 24-hour treatment caused PARP cleavage and sub-G₁ DNA accumulation in A375 melanoma and MDA-MB-231 breast cancer cells .

    • E2F4-null mouse embryonic fibroblasts (MEFs) showed reduced sensitivity, confirming target specificity .

Table 3: Combination Therapy Efficacy

Drug PartnerSynergy (CI Value)MechanismSource
PaclitaxelCI < 1 (strong)E2F3 upregulation enhances microtubule stabilization
Cisplatin/GemcitabineCI ≈ 1 (additive)No mechanistic overlap
  • Paclitaxel Synergy : Pretreatment with this compound for 6–9 hours increased E2F3 levels, sensitizing cells to paclitaxel’s mitotic arrest effects .

Degradation and Metabolic Pathways

  • Protein Downregulation : E2F4 degradation followed DNA-binding inhibition, mediated by proteasomal pathways .

  • Metabolic Stability : No hepatic metabolism data exists, but in vitro models suggest slow clearance (t₁/₂ > 24 hours) .

Limitations and Discontinuation

Despite preclinical efficacy, this compound was withdrawn commercially due to:

  • High IC₅₀ (~30 µM), limiting therapeutic utility .

  • Off-target effects on other E2F family members (e.g., E2F1) .

  • Lack of clinical trial data beyond cell-line and murine models .

Wissenschaftliche Forschungsanwendungen

Melanoma

In melanoma models, particularly using A375 cells, HLM006474 has shown promising results:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that this compound effectively reduces proliferation and induces apoptosis in melanoma cell lines. The compound's effects were evident within hours, with notable reductions in E2F4 activity and protein levels observed over time .
  • Three-Dimensional Culture Models : this compound has been tested in three-dimensional skin models to assess its impact on invasive behavior. The compound significantly inhibited the invasive properties of melanoma cells when cultured with normal human keratinocytes .

Lung Cancer

This compound has also been evaluated in lung cancer models:

  • Synergistic Effects with Chemotherapy : Studies indicate that while this compound alone reduces viability in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines, it shows enhanced efficacy when combined with paclitaxel, suggesting potential for combination therapies .
  • Mechanistic Insights : Research indicates that this compound's induction of apoptosis is partially dependent on E2F4 but may also involve other pathways, highlighting its potential as a multi-targeted therapeutic agent .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceCancer TypeKey FindingsNotes
MelanomaInduces apoptosis; decreases E2F4 activityEffective in three-dimensional culture models
Lung CancerReduces viability; synergizes with paclitaxelIC50 ranges from 15 to 75 µM
General OncologyPotential for use in combination therapiesMay be effective against drug-resistant cancers
MelanomaSignificant reduction in tumor invasionDemonstrated efficacy in both 2D and 3D models

Biologische Aktivität

HLM006474, a small molecule inhibitor targeting the E2F transcription factor family, has emerged as a significant compound in cancer research due to its ability to modulate cell proliferation and induce apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy across various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by inhibiting the E2F family of transcription factors, particularly E2F4. This inhibition disrupts the E2F/Rb pathway, which is frequently altered in various cancers, including melanoma and lung cancer. The compound's mechanism includes:

  • Inhibition of DNA Binding : this compound significantly reduces E2F4's DNA-binding activity, leading to decreased expression of E2F target genes involved in cell cycle progression and survival .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through pathways distinct from traditional chemotherapeutics like cisplatin and doxorubicin. Notably, it induces apoptosis in a time-dependent manner, with significant effects observed within 12 hours post-treatment .
  • Regulation of E2F Family Members : Interestingly, short-term exposure to this compound can transiently increase levels of certain E2F proteins (e.g., E2F3), suggesting a complex regulatory feedback mechanism that may influence its therapeutic efficacy .

Efficacy in Cancer Cell Lines

This compound has demonstrated broad antiproliferative activity across various cancer cell lines. The biological IC50 values vary significantly depending on the cell type:

Cell Line Type IC50 Range (µM)
Non-Small Cell Lung Cancer (NSCLC)15 - 75
Small Cell Lung Cancer (SCLC)15 - 75
Melanoma (A375)~40

The average IC50 across multiple studies is approximately 31.4 µM, indicating a moderate potency against these malignancies .

Case Studies

  • Melanoma Model :
    • In A375 melanoma cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis. Flow cytometry analysis revealed significant sub-G1 DNA content indicative of apoptotic cells after treatment .
  • Lung Cancer :
    • In a study involving various lung cancer cell lines, this compound was shown to reduce cell viability effectively, with combination treatments revealing synergistic effects when paired with paclitaxel but not with cisplatin or gemcitabine .
  • Human Embryonic Stem Cells :
    • Research indicated that this compound could decrease proliferation in tumorigenic human embryonic stem cells while promoting apoptosis, suggesting potential applications in cancer prevention strategies .

Research Findings

The following findings summarize key research outcomes regarding this compound:

  • Apoptosis Induction : Significant apoptosis was observed in multiple tested cell lines (A375, MDA-MB-231) following treatment with this compound at concentrations around 40 µM for 24 hours .
  • E2F4 Dependency : The apoptotic response to this compound was partially dependent on E2F4; E2F4-null mouse embryonic fibroblasts exhibited reduced sensitivity compared to wild-type counterparts .
  • Synergistic Effects : While this compound showed limited synergy with some chemotherapeutics, it effectively enhanced the cytotoxicity of paclitaxel, potentially due to its effects on E2F-mediated pathways .

Eigenschaften

IUPAC Name

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNZBLNMIJNBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HLM006474
Reactant of Route 2
HLM006474
Reactant of Route 3
HLM006474
Reactant of Route 4
HLM006474
Reactant of Route 5
HLM006474
Reactant of Route 6
HLM006474

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.